Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. []
Relevance: GDC-0994 (22) shares a pyrimidine core with 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, although with a different substitution pattern. Both compounds target kinases involved in cell signaling pathways, suggesting potential similarities in their biological activity. []
PF-06459988
Compound Description: PF-06459988 is a third-generation irreversible inhibitor targeting T790M-containing double mutant epidermal growth factor receptors (EGFRs). [] It demonstrates high potency and specificity for drug-resistant EGFR mutants, with minimal activity against wild-type EGFR. []
Relevance: PF-06459988 contains a 1-methyl-1H-pyrazol-4-yl group linked to a pyrimidine ring, a structural feature also present in 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea. This structural similarity suggests potential overlap in their binding affinities and biological targets, despite targeting different kinases. []
AMG 337 (23)
Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust tumor growth inhibition in MET-dependent mouse models. []
Relevance: Similar to 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, AMG 337 (23) contains a 1-methyl-1H-pyrazol-4-yl moiety. This shared pharmacophore suggests both compounds may interact with similar kinase binding pockets despite targeting different kinases. []
Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: This compound and 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea both feature a 1-methyl-1H-pyrazol-4-yl group. This structural similarity hints at the possibility of both compounds interacting with similar kinase targets. []
MK-8033 (11r)
Compound Description: MK-8033 (11r) acts as a specific dual inhibitor of c-Met and Ron kinases, designed to reduce time-dependent inhibition of CYP3A4. [] It demonstrates full tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. []
Relevance: MK-8033 (11r) incorporates a 1-methyl-1H-pyrazol-4-yl group within its structure, mirroring a key pharmacophore present in 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea. This structural parallel suggests these compounds could share a similar binding mode with their respective kinase targets. []
AZD1480
Compound Description: AZD1480 is a potent Jak2 inhibitor designed to target the Jak/Stat pathway, particularly the Jak2 V617F gain of function mutation prevalent in myeloproliferative neoplasms. []
Relevance: Both AZD1480 and 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea share a pyrazol-yl pyrimidin-4-amine core structure, indicating potential similarities in their binding mechanisms and target selectivity despite their activity against different kinases. []
Compound Description: Compound 7n is a potent and orally available GlyT1 inhibitor. It was developed as a structurally diverse backup for the GlyT1 inhibitor 5 (TP0439150). []
Relevance: While not sharing a direct structural motif, both 7n and 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea highlight a trend in medicinal chemistry where diverse structures are explored to target specific proteins, in this case, potentially kinases. [] The exploration of diverse structures with potentially similar biological activities underscores the importance of structure-activity relationship studies in drug discovery.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.